

Tnik&map4K4-IN-1 vs other MAP4K4 inhibitors

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Compound of Interest						
Compound Name:	Tnik&map4K4-IN-1					
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A Comparative Guide to MAP4K4 Inhibitors: **Tnik&map4K4-IN-1** vs. GNE-495 and PF-06260933

This guide provides a detailed comparison of the dual TNIK/MAP4K4 inhibitor, **Tnik&map4K4-IN-1**, with two other notable MAP4K4 inhibitors, GNE-495 and PF-06260933. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance metrics and supporting experimental data.

Introduction to MAP4K4 and TNIK

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic progenitor kinase/germinal center kinase-like kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. It is a key regulator in various cellular processes, including cell migration, proliferation, and inflammation. MAP4K4 is implicated in several diseases, including cancer, metabolic disorders, and fibrosis. Traf2- and Nck-interacting kinase (TNIK) is another member of the Ste20 kinase family with structural homology to MAP4K4. TNIK is involved in Wnt signaling and cytoskeletal regulation and has also been identified as a therapeutic target in cancer and fibrosis. Dual inhibition of both MAP4K4 and TNIK presents a potential therapeutic strategy for these conditions.

Inhibitor Overview

Tnik&map4K4-IN-1 (Compound A-39) is a novel dual inhibitor targeting both TNIK and MAP4K4.[1][2] It has been developed for potential applications in cancer and fibrosis research.



GNE-495 is a potent and selective MAP4K4 inhibitor designed for in vivo studies, with demonstrated efficacy in models of retinal angiogenesis.[3][4][5]

PF-06260933 is another highly selective and orally active MAP4K4 inhibitor that has shown potential in models of metabolic and inflammatory diseases.

Biochemical Potency and Selectivity

The in vitro inhibitory activities of the three compounds against their primary targets and other related kinases are summarized below.

Inhibitor	Target	IC50 (nM)	Other Kinases Inhibited (IC50, nM)	Reference
Tnik&map4K4- IN-1	TNIK	1.29	-	_
MAP4K4/HGK	<10	-		
GNE-495	MAP4K4	3.7	MINK1 (5.2), TNIK (4.8)	_
PF-06260933	MAP4K4	3.7	MINK1 (8), TNIK (15)	
MAP4K4 (HGK)	140	MINK (8), TNIK (13)		-

Note: IC50 values for PF-06260933 against MAP4K4 vary across different sources, which may be due to different assay conditions.

Cellular Activity

The potency of these inhibitors in cellular assays provides insight into their performance in a more biologically relevant context.



Inhibitor	Cell Line	Cellular Activity	Assay Type	Reference
Tnik&map4K4- IN-1	LX-2 (human hepatic stellate cells)	IC50 <10 nM (MAP4K4/HGK), 1.29 nM (TNIK)	Not Specified	
GNE-495	HUVEC	IC50 = 0.057 nM	Cell Migration	_
Embryonic DRG cultures	Blocks p-c-Jun upregulation	Immunofluoresce nce		
PF-06260933	Not Specified	Cellular IC50 = 160 nM	Not Specified	
Human Monocytes (LPS- stimulated)	IC50 ~100 nM	TNF-α production		
Radioresistant Breast Cancer Cells (SR and MR)	Cytotoxic effects	Sulforhodamine B (SRB) assay	-	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of these inhibitors.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency (IC50) of an inhibitor against a target kinase.

- Reagents and Materials:
 - Recombinant human MAP4K4 or TNIK enzyme
 - Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)



- ATP at a concentration around the Km for the specific kinase
- Substrate (e.g., a generic peptide substrate like Myelin Basic Protein (MBP) or a specific substrate for the kinase)
- Test inhibitor (serially diluted in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
- 384-well plates

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO.
- Add the kinase and the inhibitor to the wells of a 384-well plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
- Stop the reaction and measure the kinase activity. For the ADP-Glo[™] assay, this involves adding the ADP-Glo[™] reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.

Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
- Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

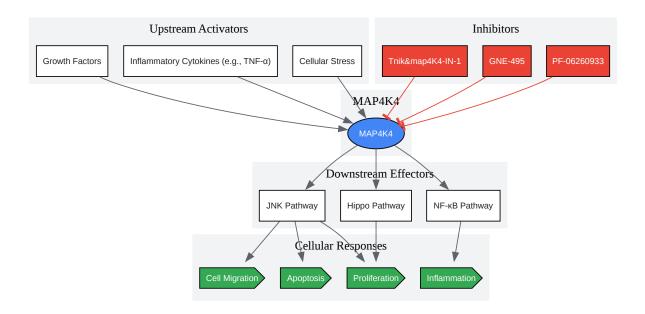


 Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used for inhibitor characterization.

MAP4K4 Signaling Pathway



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Caption: Simplified MAP4K4 signaling cascade and points of inhibition.

Experimental Workflow for IC50 Determination





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Caption: General experimental workflow for in vitro IC50 determination.

Summary and Conclusion

Tnik&map4K4-IN-1 emerges as a potent dual inhibitor of both TNIK and MAP4K4, distinguishing it from the more selective MAP4K4 inhibitors GNE-495 and PF-06260933. While all three compounds exhibit low nanomolar potency against MAP4K4 in biochemical assays, their selectivity profiles and cellular activities suggest potentially different therapeutic applications.

- Tnik&map4K4-IN-1's dual activity may be advantageous in diseases where both TNIK and MAP4K4 pathways are implicated, such as certain cancers and fibrotic conditions.
- GNE-495 has been well-characterized for its effects on angiogenesis and demonstrates good in vivo properties, making it a valuable tool for studying MAP4K4 function in this context.
- PF-06260933 shows promise in metabolic and inflammatory disease models, with demonstrated oral activity.

The choice of inhibitor will ultimately depend on the specific research question and the biological context being investigated. Further head-to-head studies, particularly comprehensive selectivity profiling and comparative cellular assays under standardized conditions, would be beneficial for a more definitive comparison of these potent MAP4K4 inhibitors.



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